N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
CAS No.: 896705-55-8
Cat. No.: VC4539698
Molecular Formula: C27H22ClN3O6S
Molecular Weight: 552
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896705-55-8 |
|---|---|
| Molecular Formula | C27H22ClN3O6S |
| Molecular Weight | 552 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
| Standard InChI | InChI=1S/C27H22ClN3O6S/c28-19-4-2-1-3-17(19)13-38-27-30-20-11-24-23(36-15-37-24)10-18(20)26(33)31(27)8-7-25(32)29-12-16-5-6-21-22(9-16)35-14-34-21/h1-6,9-11H,7-8,12-15H2,(H,29,32) |
| Standard InChI Key | OZNWMVLSSIGRKI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=CC=C6Cl)OCO5 |
Introduction
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H- dioxolo[4,5-g]quinazolin-7-yl)propanamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines several functional groups that contribute to its biological activity and physicochemical properties.
Synthesis
The synthesis of this compound likely involves multiple steps:
-
Formation of the benzodioxole core.
-
Coupling reactions to introduce the quinazoline and chlorophenyl-sulfanyl functionalities.
-
Amidation to attach the propanamide group.
Advanced techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis are used for structure confirmation.
Biological Activity
The compound’s structure suggests potential for bioactivity:
-
Quinazoline Derivatives: Known for anticancer and anti-inflammatory properties.
-
Benzodioxole Moiety: Common in drugs targeting neurological disorders or enzymes like monoamine oxidase.
Docking Studies
In silico molecular docking studies could reveal interactions with enzymes or receptors such as:
-
Kinases (common targets of quinazoline derivatives).
-
Oxidoreductases or other enzymes sensitive to benzodioxole derivatives.
Medicinal Chemistry
This compound could be explored for:
-
Anticancer activity: Targeting kinases or DNA-associated enzymes.
-
Anti-inflammatory potential: Inhibiting enzymes like cyclooxygenase or lipoxygenase.
Drug Development
Further research should focus on:
-
Toxicity profiling through in vitro and in vivo studies.
-
Optimization of pharmacokinetics (absorption, distribution, metabolism, excretion).
Additional Studies
Studies involving analog synthesis might improve potency or selectivity for specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume